molecular formula C₆H₁₁DO₅ B1161143 2-Deoxy-D-glucose-d

2-Deoxy-D-glucose-d

Cat. No.: B1161143
M. Wt: 165.16
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deoxy-D-glucose (2-DG) is a glucose analog that acts as a potent inhibitor of glycolysis, a property that makes it an invaluable tool for metabolic research . Its primary mechanism of action involves competitive uptake through cellular glucose transporters (GLUTs) and subsequent phosphorylation by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG6P) . Unlike glucose-6-phosphate, this metabolite cannot be further processed in the glycolytic pathway, leading to the accumulation of 2-DG6P which, in turn, inhibits hexokinase and glucose-6-phosphate isomerase, effectively halting energy production via glycolysis and reducing cellular ATP . Beyond glycolysis inhibition, 2-DG also interferes with N-linked glycosylation processes due to its structural similarity to mannose, thereby inducing endoplasmic reticulum stress and activating the Unfolded Protein Response (UPR) pathway . These combined actions disrupt vital metabolic and synthetic processes, leading to suppressed cell growth and the induction of apoptotic cell death, particularly in highly glycolytic cells . This foundational research on 2-DG supports its application in studying cancer cell biology , exploring antiviral mechanisms , and investigating neurological conditions such as epilepsy . The deuterated form of this compound, 2-Deoxy-D-glucose-d, is designed for use in advanced research applications, including metabolic pathway tracing and pharmacokinetic studies, where the incorporation of deuterium can provide valuable insights via mass spectrometry. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₆H₁₁DO₅

Molecular Weight

165.16

Synonyms

2-deoxy-D-arabino-hexose-d;  2-Deoxy-D-mannose-d;  2-Deoxyglucose-d;  2-Desoxy-D-glucose-d;  Ba 2758-d;  NSC 15193-d; 

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for 2 Deoxy D Glucose D

Methods for Selective Deuteration of 2-Deoxy-D-glucose

The selective introduction of deuterium (B1214612) into the 2-deoxy-D-glucose (2-DG) scaffold is a key challenge for chemists, requiring precise control over reaction conditions to achieve the desired isotopic labeling pattern. Several methods have been developed, primarily revolving around the use of deuterated reagents in established synthetic routes for 2-DG.

One of the most common starting materials for the synthesis of 2-DG and its isotopologues is D-glucal, a glycal derived from glucose. nih.govarkat-usa.org A general and effective strategy involves the haloalkoxylation of D-glucal, followed by a reduction step where a deuterium source is used to replace the halogen atom. For instance, the bromination of 3,4,6-tri-O-acetyl-D-glucal with N-bromosuccinimide (NBS) in the presence of an alcohol, followed by reductive debromination, is a well-established route to 2-deoxy sugars. nih.gov To introduce deuterium at the C-2 position, the reduction of the intermediate 2-bromo derivative is carried out using a deuterium source.

Another powerful technique for selective deuteration is catalytic hydrogen-deuterium exchange (H-D exchange). This method utilizes transition metal catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of a deuterium source like heavy water (D₂O). nih.gov These catalysts can facilitate the exchange of specific hydrogen atoms on the carbohydrate backbone with deuterium. The regioselectivity of this exchange can be influenced by the choice of catalyst, solvent, and protecting groups on the sugar molecule. For example, ruthenium-on-carbon (Ru/C) has been shown to enable regiospecific deuterium incorporation at the α-positions of alcohols in sugar derivatives. nih.gov

Furthermore, radical deuteration methods have emerged as a versatile tool for introducing deuterium into organic molecules. nju.edu.cn These reactions often proceed under mild conditions and can offer high regioselectivity. While specific applications to 2-DG-d are still being explored, the general principles of radical deuteration hold promise for the synthesis of novel isotopologues.

Production of Specifically Labeled 2-Deoxy-D-glucose-d Isotopologues

The ability to place deuterium atoms at specific positions within the 2-deoxy-D-glucose molecule is crucial for many research applications, as it allows for the probing of specific metabolic pathways and enzymatic reactions. The synthesis of these specifically labeled isotopologues relies on carefully designed synthetic routes.

2-Deoxy-D-[2-²H]glucose (2-d-2-DG): The synthesis of 2-DG deuterated at the C-2 position is a prime example of the strategies mentioned above. A reported synthesis of 2-deutero-2-DG involves the debenzylation of a protected intermediate, achieving a yield of 42%. nih.gov This approach highlights the importance of protective group chemistry in directing the deuteration to the desired position. Another approach involves the reduction of a 2-halo-2-deoxy-glucose precursor with a deuterated reducing agent.

2-Deoxy-D-[1-²H]glucose and 2-Deoxy-D-[6,6-²H₂]glucose: While the focus is often on the C-2 position, deuteration at other sites, such as C-1 or C-6, can also provide valuable metabolic information. The synthesis of these isotopologues typically requires starting materials that are already deuterated at the desired position or the use of enzymatic or chemo-enzymatic methods that can stereoselectively introduce deuterium. For instance, the synthesis of (6R)-(6-²H₁)-N-acetylglucosamine derivatives has been achieved through the stereoselective reduction of a C6-aldehydo-GlcNAc derivative, a strategy that could potentially be adapted for 2-DG. rsc.org

2-Deoxy-2-[²H₂]-d-glucose (2-DG-d2): This di-deuterated isotopologue has been proposed as a novel probe for deuterium metabolic imaging (DMI). nih.gov Its synthesis allows for the tracking of glucose uptake and phosphorylation in vivo without the use of ionizing radiation. The unique NMR chemical shift of the deuterons at the 2-position enables its specific detection. nih.gov

Comparative Analysis of Synthetic Methodologies and Yields

Starting MaterialDeuteration MethodIsotopologueReported YieldReference
Protected D-glucal derivativeDebenzylation2-deutero-2-DG42% nih.gov
3,4,6-tri-O-acetyl-l,5-anhydro-2-deoxy-D-arabino-hex-1-enitolDebromination with H₂/Raney Ni (adapted for D₂)2-Deoxy-D-glucose (unlabeled)95% (for unlabeled) arkat-usa.org
1-deoxy-2,3:4,5-di-O-isopropylidine-1-iodo-D-arabitolReduction of nitrile with diisobutylaluminium hydride (adapted for D)¹¹C-2-deoxy-D-glucose (unlabeled)~20% (for ¹¹C labeled) springernature.comnih.gov
D-glucalHalogen-mediated O-glycosidation and reductive removal of halo group2-deoxy-D-glucose (unlabeled)Not specified researchgate.net

It is important to note that yields for deuterated compounds can sometimes be lower than their non-deuterated counterparts due to kinetic isotope effects and the cost and availability of deuterated reagents. The development of more efficient and cost-effective methods, such as those utilizing catalytic H-D exchange with inexpensive deuterium sources like D₂O, is an active area of research. anr.fr

Integration of Deuteration with Other Isotopic Labels (e.g., ¹³C, ¹⁴C) for Multimodal Research Probes

The combination of deuterium with other stable or radioactive isotopes, such as ¹³C or ¹⁴C, within the same 2-deoxy-D-glucose molecule creates powerful multimodal research probes. These dual-labeled compounds allow for simultaneous tracking of different metabolic fates of the glucose analog using complementary analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy or PET imaging.

The synthesis of such multi-isotopically labeled molecules requires sophisticated synthetic strategies. One approach involves the enzymatic conversion of isotopically labeled glucose into nucleotides, which can then be used in further synthetic steps. google.com For example, it is possible to synthesize [3′,4′,5′,5′-²H₄-¹³,²′,³′,⁴′,⁵′-¹³C₅]-NTPs from [1,2,3,4,5,6,6-²H₇-1,2,3,4,5,6-¹³C₆]-D-glucose. google.com While this example is for ribonucleotides, the principle of using multi-labeled starting materials in enzymatic or chemical syntheses is applicable to the production of dual-labeled 2-DG.

Commercial availability of precursors such as D-Glucose-¹³C₆ and various deuterated glucose standards facilitates the development of these synthetic routes. sigmaaldrich.com For instance, a commercially available 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ highlights the feasibility of producing such complex labeled molecules. tandfonline.com The synthesis of ¹¹C-labeled 2-deoxy-D-glucose has also been extensively studied for PET imaging, and these methods could potentially be adapted to include deuterium. springernature.comnih.govosti.gov

Derivatization Strategies for Enhanced Research Applications (e.g., halogenated analogs)

Derivatization of this compound can further enhance its utility as a research tool by modifying its properties for specific applications, such as improving its binding affinity to transporters or enabling its detection by different imaging modalities.

Halogenated Analogs: A significant area of research has focused on the synthesis of halogenated derivatives of 2-DG. arkat-usa.orgresearchgate.net These analogs, such as 2-fluoro-2-deoxy-D-glucose (2-FG), 2-chloro-2-deoxy-D-glucose (2-CG), and 2-bromo-2-deoxy-D-glucose (2-BG), have been investigated for their potential as therapeutic agents. researchgate.netnih.gov The introduction of a halogen at the C-2 position can alter the compound's electronic properties and its interaction with glucose transporters and hexokinase. The synthesis of deuterated versions of these halogenated analogs would provide valuable tools for studying their metabolic fate and mechanism of action. For example, the synthesis of ²-deoxy-²-(fluoro-¹⁸F)-D-glucose is well-established for PET imaging, and the incorporation of deuterium into this molecule could create a probe for multimodal PET/NMR imaging. anr.fr

Fluorescent Derivatives: For optical imaging applications, 2-DG can be conjugated with fluorescent dyes. For example, IRDye800CW 2-DG, a near-infrared dye-labeled 2-deoxyglucose, has been used for in vivo fluorescence imaging of tumors. plos.org The synthesis of a deuterated version of such a fluorescent probe would enable correlative optical and deuterium metabolic imaging studies, providing a more comprehensive picture of glucose metabolism at different spatial scales.

Derivatization for Analytical Purposes: For analytical techniques like gas chromatography-mass spectrometry (GC-MS), 2-DG and its deuterated analogs are often derivatized to increase their volatility. Common derivatization methods include the formation of pentafluoro-tri-acetate (PFTA) or aldonitrile tetra-acetate derivatives. nih.govspringernature.compsu.edu These derivatization steps are crucial for the accurate quantification of isotopic enrichment in metabolic studies.

Mechanistic Investigations of Cellular Interaction and Metabolism of 2 Deoxy D Glucose D

Molecular Mechanisms of Cellular Uptake via Glucose Transporters

2-Deoxy-D-glucose-d enters cells by utilizing the same facilitative glucose transporters (GLUTs) as its natural counterpart, D-glucose. nih.govwikipedia.org Cells with higher glucose uptake, such as tumor cells, consequently exhibit a higher uptake of 2-DG-d. wikipedia.orgyoutube.com The primary transporters involved in this process are GLUT1 and GLUT4, although active transport via SGLT transporters can also occur. nih.gov The expression of these transporters is often increased in environments with low oxygen, which is common in tumors, further enhancing the uptake of 2-DG-d in cancer cells compared to normal cells. nih.gov

Once inside the cell, 2-DG-d competes with glucose for transport, and can competitively inhibit glucose transport. nih.gov Interestingly, prolonged exposure to 2-DG-d can lead to a reduction in the size of the GLUT1 transporter from 52 kDa to an unglycosylated form of 38 kDa, which in turn reduces its transport affinity. nih.gov This suggests a feedback mechanism where 2-DG-d not only competes for uptake but also modulates the efficiency of the transport machinery itself.

Transporter FamilySpecific TransporterRole in this compound Uptake
Facilitative Glucose Transporters (GLUT)GLUT1, GLUT3, GLUT4Primary route of cellular entry for 2-DG-d, uptake is competitive with glucose. nih.govpsu.edu
Sodium-Glucose Cotransporters (SGLT)SGLT TransportersA secondary, active transport mechanism for 2-DG-d uptake. nih.gov

Enzymatic Phosphorylation by Hexokinase to 2-Deoxy-D-glucose-6-phosphate-d

Following its transport into the cell, this compound is phosphorylated by the enzyme hexokinase at the C-6 hydroxyl group, forming 2-Deoxy-D-glucose-6-phosphate-d (2-DG-6-P-d). nih.govpatsnap.comnih.gov This phosphorylation is an ATP-dependent process and is the first committed step in glycolysis for glucose. nih.gov Hexokinase II, an isoform often overexpressed in cancer cells, readily phosphorylates 2-DG-d. nih.gov

However, the structural modification of 2-DG-d, specifically the absence of the 2-hydroxyl group, prevents the subsequent enzymatic step. nih.govpatsnap.com Unlike glucose-6-phosphate, 2-DG-6-P-d cannot be isomerized to fructose-6-phosphate by the enzyme phosphoglucose (B3042753) isomerase (PGI). nih.govpatsnap.com This effectively traps the charged 2-DG-6-P-d molecule within the cell, as it cannot be further metabolized in the glycolytic pathway and is unable to be transported back out of the cell. nih.govnih.gov

Consequences of 2-Deoxy-D-glucose-6-phosphate-d Accumulation within Cellular Compartments

The intracellular accumulation of 2-Deoxy-D-glucose-6-phosphate-d has significant metabolic consequences. A primary effect is the feedback inhibition of hexokinase, the enzyme responsible for its formation. patsnap.comnih.gov This inhibition reduces the phosphorylation of glucose, thereby slowing down the entire glycolytic pathway. patsnap.com Furthermore, the buildup of 2-DG-6-P-d competitively inhibits phosphoglucose isomerase, the enzyme that catalyzes the second step of glycolysis, further contributing to the glycolytic block. nih.govnih.gov This intracellular trapping and subsequent enzymatic inhibition are central to the metabolic disruption caused by 2-DG-d. nih.govnih.gov

ConsequenceAffected Enzyme/ProcessMechanism
Feedback InhibitionHexokinase2-DG-6-P-d allosterically inhibits hexokinase, reducing both glucose and 2-DG-d phosphorylation. patsnap.comnih.gov
Competitive InhibitionPhosphoglucose Isomerase2-DG-6-P-d competes with glucose-6-phosphate for the active site of the enzyme, preventing the formation of fructose-6-phosphate. nih.govnih.gov
Intracellular TrappingCellular EffluxThe negative charge of the phosphate (B84403) group prevents 2-DG-6-P-d from crossing the cell membrane. nih.govnih.gov

Interference with N-Glycosylation Pathways and Endoplasmic Reticulum Stress Induction

Beyond its effects on glycolysis, this compound also interferes with N-linked glycosylation, a critical process for the proper folding and function of many proteins. nih.govnih.gov This interference stems from the structural similarity of 2-DG-d to mannose, a key sugar in the synthesis of dolichol-linked oligosaccharides, which are precursors for N-glycosylation. aacrjournals.org The incorporation of 2-DG-d into these precursors leads to the synthesis of aberrant glycoproteins. aacrjournals.org

The accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress response known as the unfolded protein response (UPR). nih.govnih.gov This leads to the upregulation of ER stress markers such as GRP78 and CHOP. nih.govresearchgate.net The induction of ER stress is a significant mechanism of 2-DG-d's cellular impact, and in some cases, may be a more potent driver of its effects than the inhibition of glycolysis alone. nih.govaacrjournals.org The effects of 2-DG-d on N-linked glycosylation can be reversed by the addition of exogenous mannose. nih.govaacrjournals.org

Modulation of Cellular Stress Responses (e.g., Oxidative Stress, Autophagy)

The metabolic perturbations induced by this compound trigger various cellular stress responses. One notable effect is the induction of oxidative stress. nih.govtandfonline.com By inhibiting glycolysis, 2-DG-d can limit the production of NADPH, a crucial reducing equivalent generated through the pentose (B10789219) phosphate pathway, which is essential for regenerating the antioxidant glutathione. aacrjournals.orgresearchgate.net This can lead to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage. nih.govaacrjournals.org

In response to both ER stress and energy depletion, cells can activate autophagy, a cellular process for the degradation and recycling of cellular components. nih.govnih.govresearchgate.net Studies have shown that 2-DG-d treatment leads to the formation of autophagosomes. plos.orgresearchgate.net Interestingly, the primary driver for 2-DG-d-induced autophagy appears to be ER stress rather than ATP depletion. nih.govnih.gov Autophagy can serve as a protective mechanism, allowing cells to survive the metabolic stress induced by 2-DG-d. nih.gov

Impact on Downstream Metabolic Pathways Beyond Glycolysis (e.g., Pentose Phosphate Pathway)

The inhibition of glycolysis by this compound has ripple effects on interconnected metabolic pathways. The pentose phosphate pathway (PPP), which branches from glycolysis at the level of glucose-6-phosphate, is significantly impacted. pnas.org The PPP is a major source of NADPH for reductive biosynthesis and antioxidant defense, as well as a source of ribose-5-phosphate for nucleotide synthesis. pnas.orgnih.gov

Studies have shown that 2-DG-d treatment leads to a decrease in the levels of some PPP intermediates, such as ribose-5-phosphate. pnas.org However, other intermediates, like sedoheptulose-7-phosphate, have been observed to increase. pnas.org This suggests a complex regulatory response within the PPP to the glycolytic block induced by 2-DG-d. The reduction in NADPH production via the PPP is a key contributor to the oxidative stress observed with 2-DG-d treatment. researchgate.net

Applications of 2 Deoxy D Glucose D in Preclinical Research Models

Oncological Research Models

The reliance of cancer cells on altered glucose metabolism, known as the "Warburg effect," makes them particularly susceptible to glycolytic inhibition. nih.govnih.gov2dg.org 2-Deoxy-D-glucose-d (2-DG) serves as a key investigational agent in this domain. It is taken up by cells via glucose transporters, where it is phosphorylated by the enzyme hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). tandfonline.compatsnap.com Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized, leading to its accumulation within the cell and subsequent inhibition of glycolysis. patsnap.comnih.gov This mechanism forms the basis of its application in various oncological research models.

2-DG is instrumental in studying the metabolic reprogramming that is a hallmark of cancer. 2dg.orgbmbreports.org Cancer cells exhibit an increased rate of glycolysis even in the presence of oxygen, a phenomenon termed aerobic glycolysis. nih.govnih.gov Preclinical studies utilize 2-DG to probe the dependence of different cancer cell lines on this metabolic pathway. nih.gov For instance, researchers can differentiate between "glycolysis-dependent" cell lines, which are highly sensitive to 2-DG, and "glycolysis-independent" lines that can compensate for the glycolytic block by up-regulating other metabolic pathways like oxidative phosphorylation. nih.gov By observing the cellular response to 2-DG, such as changes in cell viability, proliferation, and ATP levels, scientists can assess the extent of a cancer cell's reliance on glycolysis. researchgate.netmdpi.com This allows for the characterization of the metabolic phenotype of various tumors, providing insights into their fundamental biology. nih.govresearchgate.net

Cancer Cell LineModel TypeKey Findings with 2-DG
Bladder Cancer (T24, HT1376)In VitroDecreased cell viability, proliferation, migration, and invasion; cell cycle arrest. mdpi.com
Breast Cancer (MCF7, HDQ-P1)In VitroIncreased cell death and decreased clonogenic activity when combined with a mitochondrial inhibitor. frontiersin.org
Prostate Cancer (PC3, LNCaP)In VitroSensitization to ionizing radiation, potentially by preventing DNA repair. madridge.org
GlioblastomaIn Vitro / In Vivo (CAM)Impaired mitochondrial respiration and increased glycolysis; combination with ONC201/TIC10 showed enhanced anti-cancer activity. researchgate.net
Hepatocellular Carcinoma (SMMC7721)In VitroReduced cell viability and colony formation, with enhanced effects under hypoxic conditions. spandidos-publications.com

A primary application of 2-DG in preclinical models is to evaluate the therapeutic potential of starving tumors of energy. tandfonline.com2dg.org By inhibiting glycolysis, 2-DG leads to a depletion of cellular ATP, the primary energy currency of the cell. nih.govdntb.gov.ua This energy deprivation can halt various pathways essential for cancer progression. researchgate.net Numerous in vitro and in vivo studies have demonstrated that 2-DG can suppress cancer cell growth and survival through this mechanism. nih.govnih.gov However, the efficacy of 2-DG as a standalone agent is often limited, as some cancer cells can adapt their metabolism to survive. researchgate.netnih.gov Therefore, preclinical research often focuses on combining 2-DG with other agents that target complementary energy pathways, such as mitochondrial respiration, to achieve a more profound and sustained energy crisis in tumor cells. frontiersin.orgnih.gov For example, combining 2-DG with metformin, which inhibits mitochondrial complex I, has been shown to be effective against a broad spectrum of preclinical cancer models by simultaneously blocking both major ATP production pathways. nih.govnih.gov

2-DG has been extensively investigated as a sensitizing agent to enhance the efficacy of conventional cancer therapies like radiotherapy and chemotherapy. nih.govtandfonline.comresearchgate.net The rationale is that by depleting cellular energy, 2-DG inhibits the energy-dependent repair of DNA damage induced by these treatments. nih.govtandfonline.com In preclinical models, the administration of 2-DG before or after irradiation has been shown to selectively increase the killing of malignant cells. tandfonline.com For instance, in a murine model with Ehrlich ascites tumor, combining 2-DG with focal irradiation significantly enhanced tumor growth delay and increased the cure rate compared to radiation alone. nih.gov Similarly, 2-DG has been shown to sensitize prostate cancer cells to experimental radiotherapy. madridge.org The synergistic effects are not limited to radiation; in vitro studies have shown that 2-DG can enhance cell death when combined with various chemotherapeutic drugs. tandfonline.com

Solid tumors often contain regions of low oxygen, or hypoxia. miami.edu Hypoxic tumor cells are highly reliant on glycolysis for survival because oxygen is required for the more efficient process of oxidative phosphorylation. tandfonline.commiami.edu This metabolic feature makes hypoxic cells a prime target for glycolytic inhibitors like 2-DG. nih.govnih.gov Preclinical studies in both cell cultures (in vitro) and animal models (in vivo) have shown that 2-DG is selectively toxic to hypoxic cancer cells. tandfonline.comspandidos-publications.comsemanticscholar.org For example, in hepatocellular carcinoma cell lines, the inhibitory effects of 2-DG on cell viability and colony formation were significantly enhanced under hypoxic conditions. spandidos-publications.com By targeting the metabolic vulnerability of the hypoxic tumor core, which is often resistant to radiation and chemotherapy, 2-DG offers a strategy to eliminate a cell population responsible for tumor recurrence and metastasis. 2dg.org

Different types of cancer exhibit distinct metabolic profiles and vulnerabilities. 2-DG is a valuable tool for identifying and exploiting these specific dependencies in preclinical models. researchgate.net For example, triple-negative breast cancer (TNBC) is known to be highly glycolytic, while estrogen receptor-positive (ER+) breast cancer cells may rely more on oxidative phosphorylation. frontiersin.org Studies have used 2-DG, often in combination with other metabolic inhibitors, to probe these differences and devise targeted therapeutic strategies. frontiersin.org In some tumor types, the toxicity of 2-DG under normal oxygen conditions is not due to glycolysis inhibition but rather to its interference with N-linked glycosylation, a crucial process for protein folding and function. nih.govnih.gov This finding, elucidated through preclinical research, highlights that 2-DG can exploit different metabolic vulnerabilities depending on the cancer type and its microenvironment, potentially allowing it to target both hypoxic (via glycolysis inhibition) and aerobic (via glycosylation interference) cancer cell populations. nih.gov

Neurobiology Research Models

In neurobiology, 2-DG is utilized to investigate the role of glucose metabolism in various neurological functions and disease models. The brain is highly dependent on glucose for its energy needs, and disruptions in glucose metabolism are implicated in several neurological disorders.

Preclinical research has demonstrated that 2-DG has both anticonvulsant and antiepileptic properties. nih.govresearchgate.net In various in vitro and in vivo epilepsy models, 2-DG has been shown to reduce seizure activity. nih.gov For example, in rat hippocampal slices, it reduced epileptiform bursts, and in mouse models, it was effective against seizures evoked by 6 Hz stimulation and audiogenic stimulation. nih.gov Chronic administration of 2-DG has also been shown to slow the progression of kindled seizures in rats, a model for temporal lobe epilepsy. nih.gov The proposed mechanism involves not just the inhibition of glycolysis but also the metabolic regulation of gene expression related to neuronal excitability. researchgate.netnih.gov Research suggests 2-DG may mimic some of the therapeutic effects of the ketogenic diet, a high-fat, low-carbohydrate diet used to treat epilepsy. cureepilepsy.org

Furthermore, 2-DG is being explored in models of neuroinflammation. Studies using human astrocytes, a type of glial cell in the brain, have shown that 2-DG can reduce the expression of inflammatory genes induced by interleukin-1β, a key inflammatory cytokine. mdpi.com However, its effects can be complex; in a rat model of spinal cord injury, a specific 2-DG treatment regimen did not reduce neuroinflammation and had deleterious effects in uninjured animals, suggesting that the outcomes are highly dependent on the model and treatment parameters. oup.comresearchgate.net In models of Alzheimer's disease, dietary 2-DG treatment in female mice was found to increase ketogenesis, sustain mitochondrial function, and reduce the burden of amyloid-beta pathology. plos.org

Preclinical ModelResearch AreaKey Findings with 2-DG
Rat Hippocampal SlicesEpilepsyReduced interictal epileptiform bursts and electrographic seizures. nih.gov
Kindled Rat ModelTemporal Lobe EpilepsyPotently reduced the progression of kindling and blocked seizure-induced gene expression changes. nih.gov
Post-Traumatic Brain Injury Rat ModelPost-Traumatic EpilepsySignificantly reduced the subsequent development of post-traumatic epilepsy. cureepilepsy.org
Human Astrocytes (In Vitro)NeuroinflammationReduced the expression of inflammatory genes induced by IL-1β. mdpi.com
Female 3xTgAD Mouse ModelAlzheimer's DiseaseIncreased ketogenesis, enhanced mitochondrial function, and reduced amyloid-beta pathology. plos.org
C2 Spinal Cord Hemisection Rat ModelNeuroinflammationDid not reduce neuroinflammation and led to deleterious effects in uninjured animals under the tested paradigm. oup.comresearchgate.net

Studies on Neuronal Glucose Uptake and Metabolic Rates

2-Deoxy-D-glucose (2-DG), a structural analog of glucose, serves as a critical tool in neuroscience research for investigating cerebral glucose metabolism. alzdiscovery.orgnih.gov Because the 2-hydroxyl group of glucose is replaced by a hydrogen atom in 2-DG, it is recognized and transported into cells by the same glucose transporters (GLUTs). plos.orgwikipedia.org Once inside the cell, it is phosphorylated by the enzyme hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P). physiology.orgresearchgate.net Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized in the glycolytic pathway and becomes effectively trapped within the cell. wikipedia.orgphysiology.orgresearchgate.net This intracellular accumulation allows for the measurement of glucose uptake rates.

In preclinical models, radiolabeled versions of 2-DG, such as [18F]fluoro-2-deoxy-D-glucose ([18F]FDG) or those labeled with carbon-14, are widely used. alzdiscovery.orgwikipedia.orgbiorxiv.org Techniques like Positron Emission Tomography (PET) with [18F]FDG or autoradiography with other radiolabels enable researchers to visualize and quantify regional glucose utilization in the brain. alzdiscovery.orgbiorxiv.org This methodology is foundational for mapping brain activity, as neuronal activation is tightly coupled with glucose consumption. nih.govmdpi.com More recently, non-invasive techniques like chemical exchange-sensitive spin-lock (CESL) MRI have been developed to measure 2-DG uptake and metabolism in animal models of neurological disease, such as stroke, providing a biomarker for disturbed glucose transport and metabolism. nih.govbiorxiv.org

Modeling Metabolic Alterations in Neurodegenerative Conditions

The study of metabolic dysfunction is central to understanding neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.comfrontiersin.orgnih.govresearchgate.net 2-DG is utilized in preclinical models to probe and mimic the metabolic deficits observed in these conditions.

In models of Alzheimer's disease (AD), where reduced glucose utilization in the brain is a known feature, 2-DG helps to investigate the link between energy metabolism and disease pathology. plos.orgmdpi.com Studies using the 3xTgAD mouse model of Alzheimer's have shown that dietary administration of 2-DG can induce ketogenesis, providing an alternative fuel source for the brain. plos.orgresearchgate.net This intervention was found to enhance mitochondrial bioenergetic capacity, reduce the generation of β-amyloid, and increase its clearance mechanisms. plos.orgresearchgate.net In essence, 2-DG is used to model a state of glucose restriction, which in turn activates compensatory metabolic pathways that appear to have a neuroprotective effect in these models. plos.orgcurealz.org

Similarly, in preclinical models of Parkinson's disease (PD), 2-DG has been used to study the role of metabolic stress in the degeneration of dopaminergic neurons. nih.govjohnshopkins.edu Research in mouse models using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce Parkinson's-like pathology showed that administering 2-DG protected dopaminergic neurons and improved motor function. johnshopkins.edu The protective mechanism appears to involve the induction of stress proteins and the preservation of mitochondrial function in the face of neurotoxic insult. johnshopkins.edu Further studies have used 2-DG to demonstrate that inhibiting glycolysis can protect dopaminergic cells from toxicity induced by paraquat, another environmental toxin linked to PD. nih.gov

Table 1: Research Findings of this compound in Neurodegenerative Disease Models
Neurodegenerative ConditionPreclinical ModelKey Findings with this compound AdministrationReference
Alzheimer's Disease3xTgAD Mouse ModelInduced ketogenesis, enhanced mitochondrial function, reduced β-amyloid generation, and increased β-amyloid clearance. plos.orgresearchgate.net
Parkinson's DiseaseMPTP-treated Mouse ModelProvided resistance to dopaminergic neuron degeneration and ameliorated motor function deficits. johnshopkins.edu
Parkinson's DiseaseParaquat-treated Dopaminergic Cell LineProtected cells from paraquat-induced toxicity by inhibiting glucose metabolism. nih.gov

Investigations into Neuronal Excitability and Experimental Antiepileptic Mechanisms

2-DG has been extensively studied in preclinical epilepsy models for its ability to suppress neuronal hyperexcitability. physiology.orgnih.govnih.gov As a glycolytic inhibitor, it reduces the primary energy source for neurons, which has profound effects on both cellular and network excitability. physiology.orgnih.gov

In in vitro studies using rat hippocampal slices, 2-DG has been shown to reduce epileptiform activity induced by various convulsant agents like high extracellular potassium, 4-aminopyridine, and bicuculline. physiology.orgnih.gov The mechanism involves the suppression of both spontaneous neuronal firing and network-level epileptiform bursts. nih.govaesnet.org Research suggests that the antiepileptic effects of 2-DG are mediated, at least in part, by presynaptic mechanisms. physiology.org It has been observed to reduce the frequency of excitatory postsynaptic currents, indicating that it may limit neurotransmitter release during states of high neural activity. physiology.org

In in vivo models, 2-DG demonstrates both acute anticonvulsant and chronic antiepileptic effects. nih.govsemanticscholar.org It has been shown to be effective against seizures evoked by 6 Hz stimulation and audiogenic stimulation in mice. nih.gov Furthermore, in kindling models of epilepsy, which simulate the progressive development of the disease, 2-DG can slow the progression of seizures. nih.govsemanticscholar.org These findings support the hypothesis that altering the metabolic state of neurons can be a potent strategy for controlling seizures and modifying the course of epileptogenesis. physiology.orgnih.govnih.gov

Table 2: Research Findings of this compound in Epilepsy Models
Epilepsy Model TypeSpecific ModelObserved Effects of this compoundReference
In Vitro (Hippocampal Slices)High Potassium, 4-Aminopyridine, BicucullineReduced interictal epileptiform bursts and electrographic seizures. physiology.orgnih.gov
In Vivo (Acute Seizures)6 Hz Stimulation (Mice)Reduced seizure activity. nih.gov
In Vivo (Acute Seizures)Audiogenic Stimulation (Fring's Mice)Reduced seizure activity. nih.gov
In Vivo (Chronic Epilepsy)Perforant Path & Olfactory Bulb Kindling (Rats)Slowed the progression of kindled seizures. nih.govsemanticscholar.org

Infectious Disease Research Models

Exploration of Antiviral Mechanisms of Action in Cellular Models

Viral infections frequently cause an upregulation of glycolysis in host cells to provide the necessary energy and molecular building blocks for viral replication. nih.govelsevierpure.comucsf.edu 2-DG is used in cellular models to exploit this metabolic dependency. Its antiviral activity has been demonstrated against a wide range of viruses, including coronaviruses (such as SARS-CoV-2), influenza virus, noroviruses, and Zika virus. nih.govelsevierpure.comnih.govresearchgate.net

The antiviral mechanisms of 2-DG are multifaceted. The primary mechanism is the inhibition of glycolysis, which depletes the host cell of ATP and biosynthetic precursors essential for producing new virions. nih.govveterinarypaper.com A second critical mechanism involves the disruption of N-linked glycosylation of viral proteins. nih.govijbcp.com As a dual mimic of both D-glucose and D-mannose, 2-DG can be incorporated into the synthesis pathways of glycoproteins. nih.gov This leads to the creation of improperly folded or non-functional viral proteins, particularly envelope proteins like the spike protein of SARS-CoV-2, which reduces the infectivity of newly formed virus particles. nih.govveterinarypaper.com In cellular models of SARS-CoV-2 infection, 2-DG has been shown to reduce cytopathic effects and cell death. nih.gov

Table 3: Antiviral Mechanisms of this compound in Cellular Models
VirusCellular ModelObserved Antiviral EffectMechanism of ActionReference
SARS-CoV-2Infected Host CellsReduced cytopathic effects and cell death; reduced infectivity of new virions.Inhibition of glycolysis; disruption of viral protein glycosylation. nih.gov
Norovirus (MNV)RAW 264.7 Cell LineSignificantly reduced viral infection.Downregulation of glycolysis. nih.gov
Various Viruses (General)Viral-infected CellsInhibition of viral replication.Inhibition of glycolysis and N-linked glycosylation. elsevierpure.comveterinarypaper.com

Preclinical Evaluation of Antiparasitic Activity and Metabolic Disruption

Similar to viruses, many parasitic organisms are heavily dependent on host glucose and glycolysis for energy production. nih.gov This makes glycolysis an attractive target for antiparasitic agents, and 2-DG has been evaluated in preclinical models for this purpose.

In research on the tapeworm Echinococcus, which causes echinococcosis, 2-DG has demonstrated significant efficacy. nih.gov In vitro studies showed that 2-DG had a time- and dose-dependent killing effect on Echinococcus granulosus protoscoleces and Echinococcus multilocularis metacestodes. nih.gov In vivo studies in mice infected with E. multilocularis found that oral administration of 2-DG significantly reduced the weight of the parasitic cysts. nih.gov The mechanism involves inhibiting the parasite's glycolytic energy metabolism and promoting apoptosis of parasite cells. nih.gov

Studies on other parasites have also shown metabolic disruption. In erythrocytes infected with the rodent malaria parasite Plasmodium yoelii, 2-DG was used to characterize a parasite-specific glucose transporter, revealing that the parasite actively takes up glucose from the host cell in an energy-dependent manner. nih.gov Research on Leishmania has also used 2-DG to study glucose uptake, showing that the parasite's glucose import mechanisms can be regulated by the availability of glucose in its environment. researchgate.net

Table 4: Preclinical Antiparasitic Activity of this compound
ParasiteResearch ModelKey FindingsReference
Echinococcus granulosusIn Vitro CultureTime- and dose-dependent killing of protoscoleces. nih.gov
Echinococcus multilocularisIn Vitro Culture & In Vivo Mouse ModelCaused structural damage and loss of viability in vitro; reduced metacestode weight in vivo. nih.gov
Plasmodium yoeliiInfected Mouse ErythrocytesUsed to identify and characterize a high-affinity, energy-dependent glucose transporter in the parasite. nih.gov
Leishmania enriettiiIn Vitro CultureUsed to demonstrate that glucose uptake is upregulated in response to substrate depletion. researchgate.net

Other Biological System Investigations

Beyond neurology and infectious disease, the application of this compound extends to other areas of biological research, most notably oncology. Because many types of cancer cells exhibit increased glucose uptake and a high rate of glycolysis (a phenomenon known as the Warburg effect), 2-DG has been investigated as a potential anti-cancer agent. alzdiscovery.orgwikipedia.orgucsf.edu In preclinical cancer models, 2-DG is used to inhibit glycolysis, leading to ATP depletion and the induction of cell death, particularly in hypoxic tumor cells that are highly dependent on this metabolic pathway. nih.govresearchgate.net It is also studied for its ability to interfere with N-linked glycosylation, which can induce endoplasmic reticulum stress and lead to autophagy in cancer cells. ijbcp.com

Additionally, 2-DG has been used in models to study physiological stress responses. For instance, in rats subjected to stress, long-term 2-DG treatment was found to reduce resting blood pressure and improve glucose metabolism under non-stressful conditions. alzdiscovery.org

Analysis of DNA Repair and Mutagenesis in Model Organisms (e.g., yeast)

2-Deoxy-D-glucose (2-DG), a glucose analog, has been instrumental in preclinical studies to investigate the mechanisms of DNA repair and mutagenesis, particularly in model organisms like the yeast Saccharomyces cerevisiae. semanticscholar.orgnih.gov As an inhibitor of glycolysis, 2-DG reduces the intracellular pool of ATP, which is crucial for the enzymatic processes involved in DNA repair. semanticscholar.org This property allows researchers to probe the energy dependence of various DNA repair pathways.

Studies in UV-irradiated yeast have demonstrated that post-irradiation treatment with 2-DG can significantly impact cellular recovery and genetic stability. nih.govjst.go.jp Specifically, 2-DG has been shown to decrease the recovery from potentially lethal damage (PLDR), a process that allows cells to repair damage before it becomes fixed as a lethal mutation. semanticscholar.orgnih.gov This inhibition of PLDR is attributed to the reduced availability of energy required for repair processes. semanticscholar.org

Furthermore, research has shown that while 2-DG inhibits certain repair mechanisms, it can lead to an increase in mutagenesis. nih.gov In UV-irradiated yeast, treatment with 2-DG resulted in a higher frequency of revertants and gene-convertants compared to control groups treated with glucose alone. nih.govjst.go.jp This suggests that in the presence of 2-DG, the cell may rely on more error-prone repair pathways, leading to an increase in mutations.

The effect of 2-DG on chromosomal DNA repair has been visualized using techniques such as pulsed-field gel electrophoresis. nih.govjst.go.jp These studies have revealed that 2-DG can alter the kinetics of DNA repair, particularly affecting the rejoining of DNA double-strand breaks. osti.gov The inhibition of the slow component of double-strand break repair has been observed in the presence of 2-DG. osti.gov

The table below summarizes key findings from a study on the effects of 2-Deoxy-D-glucose on UV-irradiated yeast.

Treatment ConditionPotentially Lethal Damage Recovery (PLDR)RevertantsGene-Convertants
Post-irradiation in Phosphate (B84403) Buffer + Glucose (10 mM)BaselineBaselineBaseline
Post-irradiation in Phosphate Buffer + Glucose (10 mM) + 2-DG (10 mM)DecreasedIncreasedIncreased

This table illustrates the inverse relationship between the recovery from potentially lethal damage and the frequency of mutations and gene conversions when yeast cells are treated with 2-Deoxy-D-glucose after UV irradiation, as reported in studies by Bala et al. nih.govjst.go.jp

Tracing Solute Transport and Carbon Allocation in Plant Systems

Deuterium-labeled glucose, such as this compound, serves as a valuable tracer in plant biology to investigate solute transport and carbon allocation. By replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can track the movement and metabolic fate of glucose within the plant. This technique provides insights into how plants distribute resources in response to various physiological and environmental stimuli. nih.govcolumbia.edu

The use of stable isotopes like deuterium allows for the analysis of metabolic pathways and the quantification of carbon partitioning between different plant organs, such as leaves, stems, and roots. nih.gov This is crucial for understanding plant growth, development, and responses to stress. For instance, studies have utilized glucose analogs to examine how carbon allocation changes when a plant is subjected to herbivory. nih.gov It has been observed that simulated herbivory can lead to a reduction in carbon partitioning to the root tips in wild-type plants. nih.gov

The transport of glucose and its analogs can be visualized and quantified using various imaging techniques. frontiersin.orgresearchgate.net These methods allow for real-time monitoring of how carbon is distributed throughout the plant, revealing the dynamics of source-sink relationships. For example, in vegetative plants, a significant portion of a glucose tracer is transported to the root system, while in the reproductive stage, it is directed more towards above-ground tissues. nih.gov

The metabolic fate of the deuterated glucose can be determined by analyzing the isotopic composition of various metabolites within the plant tissues. nih.govresearchgate.net This provides a detailed picture of how glucose is utilized in different parts of the plant, whether it is stored, used for growth, or allocated to defense compounds. nih.gov

The following table presents a summary of findings on the application of glucose analogs in tracing carbon allocation in response to simulated herbivory in Nicotiana attenuata.

Plant TypeConditionCarbon Allocation to RootsCarbon Allocation to Young Leaves
Wild TypeControlBaselineBaseline
Wild TypeSimulated HerbivoryDecreasedNo significant change
Jasmonate Signaling-DeficientSimulated HerbivoryDecreasedIncreased

This table is based on research demonstrating the role of the jasmonate signaling pathway in regulating wound-induced carbon partitioning between shoots and roots, as studied using a glucose analog tracer. nih.gov

Advanced Methodologies and Analytical Techniques Utilizing 2 Deoxy D Glucose D

Deuterium (B1214612) Metabolic Imaging (DMI)

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance imaging (MRI)-based technique that allows for the non-invasive, three-dimensional mapping of metabolic pathways in vivo. researchgate.net By utilizing deuterium-labeled substrates like 2-Deoxy-D-glucose-d, DMI can track the fate of these molecules within the body, providing insights into glucose metabolism without the use of ionizing radiation. acs.org This makes it a compelling alternative to positron emission tomography (PET) which often uses the radioactive glucose analog ¹⁸F-fluoro-2-deoxy-d-glucose ([¹⁸F]FDG). researchgate.net

Principles of 2H NMR for Metabolic Tracing

The foundation of DMI lies in the principles of Nuclear Magnetic Resonance (NMR) spectroscopy applied to the deuterium (2H) nucleus. nih.gov While deuterium has a lower gyromagnetic ratio compared to protons (¹H), its rapid longitudinal relaxation enhances its detectability. nih.gov A key advantage of 2H NMR is the low natural abundance of deuterium, which results in a very low background signal from naturally occurring deuterated water. nih.gov This characteristic simplifies spectral interpretation compared to ¹H spectroscopy, which often has complex peak-splitting patterns. researchgate.net

When a deuterium-labeled compound such as this compound is introduced, the 2H NMR signal is proportional to the number of deuterium nuclei present, allowing for quantitative analysis of the tracer and its metabolites. nih.gov The unique chemical environment of the deuterium atoms in different molecules results in distinct chemical shifts, enabling the differentiation of the parent tracer from its metabolic byproducts. acs.org For instance, this compound is designed based on the expected chemical shift of the deuterons at the 2-position, which is approximately 2.9 ppm upfield from deuterated water (HDO). acs.orgresearchgate.net

Development and Optimization of DMI Sequences (e.g., bSSFP) for High Sensitivity and Spatial Resolution

A significant challenge in DMI is the inherently low sensitivity, which can limit spatial resolution. researchgate.net To address this, researchers have focused on developing and optimizing MRI pulse sequences. One of the most promising is the balanced steady-state free precession (bSSFP) technique. nih.govescholarship.org The bSSFP sequence has demonstrated an excellent capability for enhancing sensitivity in DMI. acs.org This is partly due to the favorable T2/T1 ratio of deuterated metabolites, which leads to considerable signal enhancement with bSSFP acquisitions. researchgate.net

Recent studies have combined bSSFP with a spectrally selective multiband radiofrequency (RF) pulse, enabling rapid 2H imaging with high specificity and sensitivity to 2-DG-d2. acs.orgnih.govescholarship.org Further refinements, such as introducing phase-cycling, make the bSSFP acquisitions less sensitive to magnetic field (B0) inhomogeneity, improving the quality of metabolite estimation. arxiv.org These advanced sequences have led to significant improvements in signal-to-noise ratio (SNR), allowing for higher spatial resolution in DMI studies. researchgate.netarxiv.org

Applications in Visualizing Glucose Uptake and Specific Metabolic Pathways in Preclinical Models

DMI with this compound has been effectively used in preclinical models to visualize glucose uptake and metabolism. nih.govescholarship.org Similar to [¹⁸F]FDG, 2-DG-d is taken up by cells and phosphorylated by hexokinase to form 2-DG-d-6-phosphate. acs.org This phosphorylated form is then trapped intracellularly, allowing for the mapping of glucose uptake. acs.org

Preclinical studies in mouse models of glioblastoma have demonstrated the feasibility of DMI for mapping glucose metabolism in the brain. ismrm.org These studies have shown that DMI can reveal significant metabolic differences between normal brain tissue and tumor tissue. researchgate.net The technique has been used to visualize and provide insights into various metabolic pathways, including glycolysis. nih.gov By tracking the deuterium label, researchers can gain a more comprehensive understanding of tumor biology and metabolic reprogramming in cancer. nih.gov

Phantom Studies and In Vivo Validation of this compound as a DMI Tracer

The validation of this compound as a reliable DMI tracer has been established through both phantom studies and in vivo experiments. acs.orgnih.govescholarship.org Phantom studies, using solutions with varying concentrations of 2-DG-d, have been crucial for optimizing imaging parameters and confirming the sensitivity and specificity of the DMI sequences. acs.org These in vitro validations have demonstrated the ability of sequences like bSSFP to effectively suppress the endogenous water signal and accurately detect the deuterium signal from the tracer. nih.govescholarship.org

In vivo validation in healthy mouse brains has successfully demonstrated high-spatial-resolution mapping of 2-DG-d, with results comparable to what can be achieved with [¹⁸F]FDG PET. researchgate.netnih.govescholarship.org These studies confirm that DMI can be used to detect 2-DG-d and its immediate metabolite, 2-DG-d-6-phosphate, with high spatial resolution in a living organism. acs.org

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Beyond its use in imaging, this compound is also a valuable probe in multinuclear NMR spectroscopy for detailed metabolic studies.

¹H NMR Applications for Detecting this compound

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for the structural elucidation and quantification of molecules. iosrjournals.org While the deuterium substitution in this compound primarily makes it a tracer for 2H NMR, its presence can also be inferred in ¹H NMR spectra. The substitution of protons with deuterons at the C2 position leads to the disappearance of the corresponding proton signals in the ¹H NMR spectrum.

Complete analysis of the ¹H NMR spectrum of the non-deuterated 2-deoxy-D-glucose has been performed, with all proton resonances identified. researchgate.net By comparing the spectrum of this compound to this established spectrum, the absence of the C2 proton signals would confirm the deuteration at that position. ¹H NMR can also be used to study the anomers of 2-deoxy-D-glucose in solution. researchgate.net Although direct detection of deuterium is not the primary application of ¹H NMR, it serves as a complementary technique for characterizing the deuterated compound and studying its interactions and conformational changes in solution.

Below is a table summarizing the key research findings related to the application of this compound in advanced analytical techniques.

Methodology Key Findings Significance References
Deuterium Metabolic Imaging (DMI) Enables non-invasive, 3D mapping of glucose uptake without ionizing radiation.Provides a safer alternative to PET imaging for longitudinal metabolic studies. acs.org, researchgate.net
2H NMR for Metabolic Tracing Low natural abundance of deuterium leads to low background signal and simplified spectral interpretation.Allows for quantitative analysis of the tracer and its metabolites with high specificity. nih.gov, nih.gov
bSSFP DMI Sequences Significantly enhances sensitivity and signal-to-noise ratio in DMI studies.Improves spatial resolution, enabling more detailed visualization of metabolic processes. nih.gov, acs.org, researchgate.net
Preclinical DMI Applications Successfully mapped glucose metabolism in mouse brains, differentiating tumor from normal tissue.Demonstrates the potential of DMI for cancer diagnosis and monitoring treatment response. researchgate.net, ismrm.org
Phantom and In Vivo Validation Confirmed the specificity and sensitivity of DMI for detecting this compound.Establishes the reliability of this compound as a tracer for in vivo metabolic imaging. nih.gov, escholarship.org, acs.org
¹H NMR Spectroscopy Can confirm the specific deuteration of this compound by observing the absence of C2 proton signals.Serves as a quality control and characterization tool for the deuterated tracer. researchgate.net

13C and 31P NMR for Tracking Metabolites and Flux in Research Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to study metabolic pathways. By using isotopically labeled substrates, such as 13C-labeled 2-Deoxy-D-glucose, researchers can trace the flow of carbon atoms through metabolic networks. nih.govnih.gov

31P NMR spectroscopy is particularly adept at monitoring phosphorus-containing metabolites. nih.govnih.gov This makes it an ideal method for directly observing the conversion of 2-Deoxy-D-glucose to its phosphorylated derivatives, like 2-deoxyglucose-6-phosphate. nih.govnih.gov Studies have successfully used 31P NMR to evaluate this conversion in various biological systems, including human erythrocytes. nih.gov In these studies, exposing normal erythrocytes to oxidative stress led to an increased consumption of 2-deoxyglucose, a change that was quantifiable with 31P NMR. nih.gov

Similarly, 13C NMR can be used to follow the metabolism of 13C-labeled glucose and its analogues. nih.govnih.govwustl.edu This technique allows for the detailed analysis of metabolic flux through different pathways, such as the Embden-Meyerhof and pentose (B10789219) phosphate (B84403) pathways. nih.gov By measuring the incorporation of 13C into various downstream metabolites, researchers can calculate the rates of different metabolic reactions and gain a comprehensive view of cellular metabolism. nih.govnih.gov The combination of 13C and 31P NMR provides a broad survey of the hepatic response to various stimuli, allowing for the simultaneous measurement of both phosphate-containing and 13C-labeled metabolites. nih.gov

Table 1: Research Findings Using 13C and 31P NMR with 2-Deoxy-D-glucose
NMR TechniqueResearch SystemKey FindingReference
31P NMRHuman ErythrocytesSuccessfully evaluated the conversion of 2-deoxyglucose to its phosphate-containing metabolites. nih.gov nih.gov
13C NMRHuman ErythrocytesStudied the flux of 13C-labeled glucose through the Embden-Meyerhof and pentose phosphate pathways. nih.gov nih.gov
Alternate Scan 13C and 31P NMRIsolated Perfused Rat LiverAllowed for simultaneous, noninvasive measurement of phosphate metabolites and 13C-labeled metabolites to survey hepatic response. nih.gov nih.gov
31P NMRIn vivo BrainRevealed changes in 2DG-6P concentration that correlated with CEST MRI signals, reflecting the rate of glucose assimilation. nih.gov nih.gov

Chemical Exchange Saturation Transfer (CEST) MRI for Indirect Detection of 2-Deoxy-D-glucose and its Phosphorylated Forms

Chemical Exchange Saturation Transfer (CEST) is a novel magnetic resonance imaging (MRI) technique that enables the indirect detection of low-concentration molecules through their exchangeable protons with water. nih.gov This method has emerged as a powerful tool for molecular imaging, offering an alternative to traditional techniques like Positron Emission Tomography (PET) without the need for ionizing radiation. researchgate.net

The principle behind CEST imaging of 2-Deoxy-D-glucose (2DG) relies on the exchange of protons from the hydroxyl (-OH) groups of the 2DG molecule with the protons of bulk water. nih.govismrm.org By applying a radiofrequency pulse at the specific resonance frequency of these hydroxyl protons, their magnetization is saturated. When these saturated protons exchange with water protons, the water signal is attenuated. This reduction in the water signal is detectable and proportional to the concentration of the 2DG, allowing for its indirect imaging. nih.gov

This technique, often referred to as glucoCEST, can detect both 2DG and its phosphorylated form, 2-deoxyglucose-6-phosphate (2DG6P). nih.govnih.gov Research has demonstrated that the CEST signal changes with 2DG concentration and reflects the rate of glucose assimilation. nih.gov For instance, in preclinical models of Alzheimer's disease, CEST MRI showed a clear reduction in 2DG uptake in various brain regions. researchgate.net Another MRI technique based on the same principles, Chemical Exchange Sensitive Spin Lock (CESL), has also been shown to measure glucose transport and metabolism noninvasively and may offer higher sensitivity for detecting glucose analogues like 2DG. nih.govbiorxiv.org

Table 2: Comparison of CEST MRI with Other Imaging Modalities for Glucose Metabolism
TechniquePrincipleAdvantagesTracer ExampleReference
CEST/CESL MRIIndirect detection via proton exchange with water. nih.govNo ionizing radiation, high spatial resolution, uses non-radioactive tracers. researchgate.net2-Deoxy-D-glucose nih.govresearchgate.netnih.gov
PETDetection of gamma rays from positron annihilation of a radioactive tracer. wikipedia.orgHigh sensitivity, quantitative measurement of metabolic rate. nih.gov[18F]2-fluoro-2-deoxy-D-glucose ([18F]FDG) wikipedia.orgnih.gov
AutoradiographyEx vivo imaging of radioactively labeled tracer distribution in tissue slices.Provides quantitative measurement with high histological detail. nih.gov[14C]-2-Deoxy-D-glucose nih.gov

Quantitative Analysis of Metabolite Concentrations and Reaction Kinetics

A key application of this compound is in the quantitative assessment of metabolic processes. Various analytical methods can determine the concentration of 2-DG and its metabolites, providing insights into the kinetics of glucose uptake and phosphorylation.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing the metabolome. nih.gov In studies using the murine L929 cell line, LC-MS was used to analyze the metabolic changes following the inhibition of glycolysis by 2-DG. The analysis revealed a significant and rapid drop in the intracellular ATP concentration to just 1% of normal levels, demonstrating the effective blocking of glycolysis. nih.gov This highlights the ability of MS-based methods to quantify the downstream effects of metabolic inhibitors.

In the context of imaging, both CEST and CESL MRI can provide quantitative data. The CEST signal has been shown to change with 2DG concentration, and in vivo 31P NMR has confirmed that the CEST signal reflects the rate of glucose assimilation by showing similar changes in 2DG-6P concentration. nih.gov Furthermore, studies using CESL MRI have demonstrated that the relaxation rate in the rotating frame (R1ρ) increases linearly with the local concentration of metabolites like 2DG, allowing for the noninvasive measurement of its uptake and trapping. nih.govbiorxiv.org

Table 3: Quantitative Metabolic Changes Induced by 2-Deoxy-D-glucose
Metabolite/ParameterAnalytical TechniqueObserved ChangeBiological SystemReference
Intracellular ATPLC-MSExtreme drop to 1% of control levels. nih.govMurine L929 cells nih.gov
Pyruvate and LactateLC-MSDepletion due to reduced glycolysis metabolite flow rate. nih.govMurine L929 cells nih.gov
2DG-6P Concentration31P NMRChanges correlated with CEST MRI signal, reflecting glucose assimilation rate. nih.govIn vivo rat brain nih.gov
Local 2DG ConcentrationCESL MRILinear increase in R with local 2DG concentration. biorxiv.orgIn vivo rat brain biorxiv.org

Mass Spectrometry (MS) Based Metabolomics

Mass spectrometry-based metabolomics has become an indispensable tool for the comprehensive analysis of small molecules in biological systems. It offers high sensitivity and selectivity, enabling the identification and quantification of a wide range of metabolites.

Capillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOFMS) for Identifying this compound Derived Metabolites

Capillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOFMS) is an analytical technique particularly well-suited for the analysis of ionic and highly polar metabolites, which are common in central carbon metabolism. nih.govmdpi.com The technique combines the high separation efficiency of capillary electrophoresis with the high mass accuracy and resolution of a time-of-flight mass spectrometer. nih.gov

This methodology is ideal for identifying metabolites derived from the administration of this compound. After cellular uptake and phosphorylation, this compound is converted to this compound-6-phosphate. CE-TOFMS can effectively separate this charged metabolite from other cellular components and accurately determine its mass-to-charge ratio, confirming its identity. nih.govmdpi.com Although some studies have shown that 2-deoxyglucose-6-phosphate can be slowly metabolized through the pentose phosphate pathway, CE-TOFMS would be capable of identifying and quantifying any subsequent deuterated intermediates, providing a detailed picture of the compound's metabolic fate. nih.gov The shotgun-like approach of CE-TOFMS allows for the profiling of a large number of metabolites simultaneously, making it a powerful tool for investigating the systemic metabolic effects of this compound. nih.gov

Tracing Metabolic Fate and Pathway Intermediates using Deuterated Probes

The use of stable isotope-labeled compounds, such as deuterated probes, is a cornerstone of metabolic research. mdpi.com Deuterium (2H), being a stable, non-radioactive isotope of hydrogen, makes this compound a safe and effective tracer for studying metabolic pathways in vivo. nih.gov

Deuterium Metabolic Imaging (DMI) is an emerging technique that uses deuterium-enriched molecules like 2-deoxy-2-[2H2]-d-glucose (2-DG-d2) to map glucose uptake without ionizing radiation. nih.gov Similar to [18F]FDG used in PET scans, 2-DG-d2 is taken up by cells and phosphorylated, leading to metabolic trapping. The deuterium signal can then be imaged using specialized MRI techniques, providing high-resolution maps of glucose uptake in tissues like the brain. nih.gov

Another innovative approach is Spectral Tracing of Deuterium Isotope (STRIDE) microscopy, which uses stimulated Raman scattering (SRS) to visualize the metabolic dynamics of macromolecules synthesized from deuterated glucose. springernature.comcolumbia.edu When cells are supplied with deuterium-labeled glucose, the deuterium atoms are incorporated into newly synthesized lipids, proteins, and DNA. The carbon-deuterium (C-D) bonds produce distinct signals in the Raman spectrum, allowing for the imaging of anabolic activity with high spatial resolution. springernature.comcolumbia.edu This technique can be used to trace the fate of the carbon backbone of glucose into various biosynthetic pathways. springernature.com

Table 4: Applications of Deuterated Glucose Tracers in Metabolic Research
Deuterated ProbeAnalytical TechniqueApplicationKey AdvantageReference
2-deoxy-2-[2H2]-d-glucose (2-DG-d2)Deuterium Metabolic Imaging (DMI) / MRIMapping glucose uptake in the brain. nih.govNon-ionizing radiation alternative to [18F]FDG PET. nih.gov nih.gov
[D7]-glucoseSpectral Tracing of Deuterium Isotope (STRIDE) / SRS MicroscopyImaging synthesis of macromolecules (lipids, proteins, DNA) derived from glucose. springernature.comcolumbia.eduHigh spatial resolution mapping of anabolic activity. springernature.com springernature.comcolumbia.edu
Deuterated ProbesMass SpectrometryTracing the fate of glucose and providing clarity on mitochondrial respiration endpoints. mdpi.comDetailed analysis of pathway intermediates and flux. mdpi.com mdpi.com

Comparative Academic Perspectives with Other Glucose Analogs and Metabolic Tracers

Distinctions from 18F-Fluorodeoxyglucose (FDG) in Metabolic Fate and Research Applications

2-Deoxy-D-glucose-d (2-DG-d) and 18F-Fluorodeoxyglucose (FDG) are both analogs of glucose utilized in metabolic research, but their fundamental differences in isotopic labeling lead to distinct metabolic fates and, consequently, divergent research applications. The primary distinction lies in their downstream metabolic processing after initial cellular uptake and phosphorylation.

FDG, a glucose analog labeled with the positron-emitting radioisotope fluorine-18, is transported into cells by glucose transporters (GLUTs) and phosphorylated by hexokinase to 18F-FDG-6-phosphate. frontiersin.orgresearchgate.net Because of the fluorine atom at the C-2 position, this phosphorylated product cannot be readily metabolized further by enzymes such as phosphoglucose (B3042753) isomerase. researchgate.net This results in the metabolic trapping of 18F-FDG-6-phosphate within cells that have high glucose uptake. frontiersin.org This trapping phenomenon is the basis for Positron Emission Tomography (PET) imaging, which visualizes areas of high glucose metabolism, such as in tumors, by detecting the positrons emitted by 18F. researchgate.netresearchgate.net While FDG-PET is a powerful tool for assessing glucose uptake, it does not provide information about subsequent metabolic pathways. researchgate.net It is important to note, however, that some studies indicate that minor metabolism of FDG beyond phosphorylation can occur in a tissue-dependent manner, potentially influencing tracer accumulation over time. nih.gov

In contrast, this compound, which is labeled with the stable, non-radioactive isotope deuterium (B1214612), has a different metabolic trajectory. While its non-deuterated counterpart, 2-DG, acts as a glycolysis inhibitor by forming 2-DG-6-phosphate which inhibits hexokinase and phosphoglucose isomerase, the deuterated version is primarily used as a tracer in Deuterium Metabolic Imaging (DMI). nih.govresearchgate.netmdpi.com DMI is a magnetic resonance spectroscopy (MRS)-based technique. isotope.comescholarship.org Unlike FDG, which is essentially trapped, deuterated glucose can be metabolized further downstream. escholarship.org DMI can track the deuterium label as it is incorporated from glucose into various metabolites, such as lactate, glutamate, and glutamine. isotope.comnih.gov This allows researchers to non-invasively map metabolic pathways and quantify metabolic fluxes in three dimensions, providing insights into not just glucose uptake but also downstream processes like glycolysis and the tricarboxylic acid (TCA) cycle. researchgate.netisotope.comescholarship.org This capability has been used, for example, to create maps of the Warburg effect (the ratio of lactate to glutamine/glutamate) in brain tumors, distinguishing tumor tissue from healthy tissue based on metabolic activity. nih.gov

The following table summarizes the key distinctions between these two metabolic tracers.

FeatureThis compound (for DMI)18F-Fluorodeoxyglucose (for PET)
Isotopic Label Deuterium (2H), a stable isotope. nih.govFluorine-18 (18F), a positron-emitting radioisotope. frontiersin.org
Detection Method Magnetic Resonance Spectroscopy (MRS). isotope.comPositron Emission Tomography (PET). researchgate.net
Metabolic Fate Phosphorylated and can be further metabolized, allowing tracking of downstream pathways (e.g., glycolysis, TCA cycle). escholarship.orgnih.govPhosphorylated to FDG-6-phosphate and is largely trapped intracellularly with minimal further metabolism. frontiersin.orgresearchgate.net
Primary Information Provides information on metabolic fluxes and pathway activity (e.g., conversion of glucose to lactate or glutamate). isotope.comescholarship.orgPrimarily measures glucose uptake and phosphorylation rate. frontiersin.orgresearchgate.net
Key Application Non-invasive, 3D mapping of metabolic pathways in vivo to study diseases like cancer and neurodegenerative disorders. escholarship.orgnih.govWidely used in oncology to detect and stage tumors and monitor therapeutic response based on glucose avidity. researchgate.netavmi.net

Comparison with Other Glycolysis Inhibitors in Preclinical Research Contexts

In preclinical research, 2-Deoxy-D-glucose (the non-deuterated form, which shares its inhibitory mechanism with 2-DG-d) is a well-characterized glycolysis inhibitor. nih.govplos.org Its mechanism of action provides a basis for comparison with other compounds that target the same metabolic pathway.

2-DG functions as a competitive inhibitor. It is transported into the cell via glucose transporters and is a substrate for hexokinase, the first enzyme in the glycolytic pathway. mdpi.comresearchgate.net Hexokinase phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). researchgate.net Unlike glucose-6-phosphate, 2-DG-6-P is a poor substrate for the next enzyme, phosphohexose isomerase, and therefore cannot be readily metabolized further. plos.org The intracellular accumulation of 2-DG-6-P has two main inhibitory effects: it competitively inhibits phosphoglucose isomerase and provides allosteric feedback inhibition on hexokinase. researchgate.netresearchgate.netnih.gov This dual action effectively blocks glucose from entering the glycolytic pathway, leading to a depletion of ATP and inducing cellular stress. nih.govnih.gov

The action of 2-DG can be contrasted with other classes of glycolysis inhibitors that target different steps in the pathway. While a comprehensive review is beyond this scope, a comparative overview can be drawn based on the target enzyme or process:

Hexokinase Inhibitors: Other compounds, such as 3-bromopyruvate (3-BP) and lonidamine, also target hexokinase. However, their mechanisms differ. 3-BP is an alkylating agent that irreversibly inhibits hexokinase, in addition to other enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Lonidamine is thought to inhibit mitochondrially-bound hexokinase. In contrast, 2-DG's effect on hexokinase is indirect and reversible, mediated by the accumulation of its phosphorylated product. researchgate.net

Phosphofructokinase (PFK) Inhibitors: PFK is a key regulatory enzyme further down the glycolytic pathway. Compounds that inhibit PFK would block glycolysis after the initial phosphorylation of glucose, whereas 2-DG blocks it at the very first step.

GAPDH Inhibitors: As mentioned, 3-BP can inhibit GAPDH. Other experimental compounds specifically targeting this enzyme would allow the initial steps of glycolysis to proceed but would halt the pathway before the generation of pyruvate and ATP.

Lactate Dehydrogenase (LDH) Inhibitors: These compounds target the final step of anaerobic glycolysis, the conversion of pyruvate to lactate. Inhibiting LDH disrupts the regeneration of NAD+, which is necessary for glycolysis to continue. This is a different strategic approach compared to 2-DG, which blocks the pathway at its entry point.

In preclinical models, the choice of inhibitor depends on the specific research question. 2-DG is often used to model the effects of global glucose deprivation and energy stress due to its action at the beginning of the pathway. nih.govoncotarget.com Its ability to also interfere with N-linked glycosylation (as an analog of mannose) gives it a broader biological profile than inhibitors targeting later, more specific glycolytic steps. mdpi.comnih.gov

Assessment of Synergistic or Antagonistic Effects with Other Research Compounds in Experimental Models

In experimental models, 2-Deoxy-D-glucose (2-DG) has been investigated extensively in combination with other compounds, frequently demonstrating synergistic effects, particularly in oncology research. nih.gov The inhibition of glycolysis by 2-DG creates a state of energy stress that can sensitize cells, especially cancer cells, to the effects of other therapeutic agents.

One notable synergistic interaction is with fenofibrate. In several tumor cell lines, the combination of 2-DG and fenofibrate induced significantly greater energy stress, measured by ATP reduction and modulation of the AMPK/mTOR pathway, than either compound alone. oncotarget.com This enhanced energy crisis, coupled with increased endoplasmic reticulum (ER) stress, led to synergistic tumor cell death. oncotarget.com

Another example is the combination of 2-DG with albendazole for treating experimental alveolar echinococcosis. The combined administration resulted in a more potent reduction in cyst weight compared to either agent used alone, indicating a strong synergistic effect. plos.org The combination therapy also induced more significant structural damage and apoptosis in the metacestodes. plos.org

Furthermore, 2-DG has been shown to enhance the efficacy of conventional cancer treatments. Preclinical studies have reported that 2-DG can increase the sensitivity of cancer cells to both chemotherapy and radiotherapy. researchgate.net For instance, a synergistic effect has been noted with the EGFR inhibitor erlotinib in non-small cell lung cancer (NSCLC) cell lines. uobaghdad.edu.iq The rationale is that by blocking the glycolytic pathway, 2-DG depletes the cell of the energy and molecular building blocks needed to repair damage caused by these cytotoxic therapies.

The table below summarizes key findings on the synergistic effects of 2-DG with other research compounds.

Combined CompoundExperimental ModelKey Synergistic Effect
Fenofibrate Human breast carcinoma (SKBR3), melanoma (NM2C5), and osteosarcoma (143B) cell lines. oncotarget.comInduction of significant energy and ER stress, leading to increased tumor cell death. oncotarget.com
Albendazole (ABZ) In vitro E. multilocularis metacestodes and in vivo murine model of alveolar echinococcosis. plos.orgPotent reduction in parasite cyst weight and induction of apoptosis in metacestodes. plos.org
Erlotinib Non-small cell lung cancer (NSCLC) cell line. uobaghdad.edu.iqEnhanced cytotoxic effect on cancer cells. uobaghdad.edu.iq
Radiotherapy/Chemotherapy Various cancer models (e.g., breast cancer). researchgate.netIncreased sensitivity of tumor cells to radiation and chemotherapeutic agents. researchgate.net

Currently, there is a limited body of research focusing on the antagonistic effects of 2-DG with other compounds. The majority of studies have explored its potential in synergistic combinations to enhance therapeutic outcomes in experimental settings.

Future Directions and Emerging Research Avenues for 2 Deoxy D Glucose D

Development of Novel Deuterated Analogs for Enhanced Research Specificity and Sensitivity

The development of new deuterated analogs of glucose is a promising area of research aimed at improving the specificity and sensitivity of metabolic studies. While [6,6′-2H2]glucose has been a popular tracer, its low deuterium (B1214612) enrichment can limit signal intensity in imaging studies. nih.gov To address this, researchers are exploring the synthesis of glucose tracers with a higher number of deuterium atoms, such as [2,3,4,6,6′-2H5]-d-glucose and [2H7]glucose. nih.govresearchgate.net These novel analogs are expected to provide stronger signals and greater resistance to the loss of the deuterium label during metabolic processing. nih.gov

The synthesis of specifically deuterated probes, including 2-deutero-d-glucose and 2-deutero-2-deoxy-d-glucose, is crucial for dissecting the pleiotropic effects of 2-DG, which is known to inhibit glycolysis and affect protein glycosylation. nih.gov By creating a variety of deuterated glucose and mannose analogs, researchers can more accurately trace the interference of 2-DG with the metabolism of these parent monosaccharides using techniques like mass spectrometry. nih.gov This will lead to a more detailed understanding of its molecular mechanisms of action.

Furthermore, the development of cost-effective synthesis methods for these deuterated compounds is essential for their widespread adoption in clinical research. researchgate.net Innovations in synthetic chemistry that utilize cheaper starting materials and milder reaction conditions will make these powerful research tools more accessible. researchgate.net

Integration of 2-Deoxy-D-glucose-d Based Methodologies with Other Advanced Imaging and Omics Techniques

The integration of this compound with other advanced analytical techniques promises to provide a more comprehensive picture of cellular metabolism. Multi-modal imaging approaches are being developed to overcome the limitations of individual techniques. nih.gov For instance, while Positron Emission Tomography (PET) using 18F-labeled 2-fluoro-2-deoxy-D-glucose (FDG) is a clinical standard for imaging glucose uptake, it lacks the cellular-level resolution. nih.gov Deuterium Metabolic Imaging (DMI) using 2-DG-d offers a non-ionizing radiation alternative that can be used for long-term monitoring. nih.govacs.org

Combining DMI with other imaging modalities, such as Magnetic Resonance Spectroscopic Imaging (MRSI), can provide both spatial and metabolic information. researchgate.net For example, proton (1H)-MRSI techniques can overcome some of the limitations of direct deuterium (2H)-MRSI, such as the need for specialized hardware and the limited number of detectable deuterated compounds. researchgate.net This integrated approach allows for the simultaneous mapping of both labeled and unlabeled metabolites, providing a more complete metabolic profile.

Beyond imaging, the data obtained from 2-DG-d studies can be integrated with "omics" data, such as genomics, proteomics, and metabolomics. This systems-level approach can reveal intricate relationships between genetic mutations, protein expression, and metabolic fluxes, leading to a deeper understanding of disease mechanisms.

Exploration of New Cellular Targets and Metabolic Pathways in Fundamental Biological Research

While 2-Deoxy-D-glucose is well-known for its inhibitory effects on glycolysis, its influence extends to other cellular processes. sigmaaldrich.comnih.gov Future research using this compound will focus on elucidating these broader effects and identifying new cellular targets. The ability of 2-DG to interfere with N-linked glycosylation, for example, opens up avenues to study the role of this process in various diseases. nih.govresearchgate.net

Deuterated glucose analogs can be used as probes to investigate the metabolic reprogramming that occurs in cancer cells, a phenomenon known as the Warburg effect, where cancer cells exhibit increased glycolysis even in the presence of oxygen. alzdiscovery.orgtandfonline.com By tracing the fate of deuterium-labeled glucose, researchers can map the metabolic pathways that are altered in cancer and identify potential therapeutic targets. springernature.com

Furthermore, the application of these deuterated probes is not limited to cancer research. They can be employed to study metabolic changes in a wide range of biological contexts, including neurodegenerative diseases, diabetes, and infectious diseases. irisotope.comnih.gov For instance, DMI has shown promise in imaging brain tumors by overcoming the challenge of high glucose uptake in normal brain tissue. nih.gov

Advancements in Quantitative Metabolic Flux Analysis Using Deuterated Probes

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. mdpi.com The use of stable isotope tracers, such as deuterium-labeled glucose, is central to MFA. mdpi.comnih.gov By tracking the incorporation of deuterium into various metabolites, researchers can calculate the flux through different metabolic pathways. researchgate.netmdpi.com

Future advancements in this area will focus on improving the accuracy and scope of MFA. This includes the development of more sophisticated computational models to analyze the complex datasets generated from isotope tracing experiments. nih.govnsf.gov These models will allow for the quantification of fluxes in larger and more complex metabolic networks.

Isotopically non-stationary MFA (INST-MFA) is an emerging technique that analyzes the transient labeling patterns of metabolites, providing a more dynamic view of metabolic fluxes. nih.govnsf.gov The use of deuterated probes like this compound in INST-MFA will enable researchers to study metabolic responses to various stimuli in real-time.

The table below summarizes different deuterated glucose probes and their applications in metabolic flux analysis.

Deuterated ProbeApplication in Metabolic Flux AnalysisReference
[6,6-2H2]-glucoseQuantifying in vivo cell turnover and immune cell dynamics. frontiersin.org
[D7]-glucoseSpectral tracing to distinguish various types of glucose-derived macromolecules. springernature.com
3-[²H]-glucose and 4-[²H]-glucoseElucidating the transfer of deuterium and enrichment of downstream metabolites. researchgate.net
Deuterated 3-O-methylglucose (OMG)Quantifying glucose uptake as a non-metabolizable analog. nih.gov

Addressing Current Methodological Limitations in this compound Research

Despite the significant potential of this compound in metabolic research, there are methodological limitations that need to be addressed. One of the primary challenges with deuterium-based imaging techniques is the relatively low signal-to-noise ratio due to the low gyromagnetic ratio of deuterium. researchgate.net This can limit the spatial and temporal resolution of the images. Future research will focus on developing advanced hardware and imaging sequences to improve the sensitivity of deuterium detection. nih.gov

Another limitation is the complexity of data analysis and the need for standardized protocols. nih.gov The development of user-friendly software and robust analytical workflows will be crucial for the broader adoption of these techniques in the research community. Establishing standardized methods for quantifying the injection of deuterium substances and ensuring the safety of DMI probes are also key areas for future work. nih.gov

Furthermore, while 2-DG-d is a valuable tool for studying glucose uptake, it is important to remember that it is not a perfect analog for glucose and its effects on cellular metabolism are complex. nih.gov Further research is needed to fully understand how the substitution of deuterium affects its transport and interaction with cellular machinery.

The table below outlines some of the current limitations and potential future solutions in this compound research.

LimitationPotential Future SolutionReference
Low signal-to-noise ratio in deuterium imagingAdvanced hardware, optimized imaging sequences, and development of probes with higher deuterium enrichment. nih.govresearchgate.net
Complexity of data analysisDevelopment of user-friendly software and standardized analytical protocols. nih.gov
Understanding the biological effects of deuterationFurther studies on the transport and cellular interactions of deuterated analogs compared to their non-deuterated counterparts. nih.gov
Cost of deuterated compoundsDevelopment of more economical synthesis methods. researchgate.net

Q & A

Basic Research Questions

Q. What is the mechanism by which 2-DG inhibits glycolysis in cancer cells, and how can this be experimentally validated?

  • Answer : 2-DG competitively inhibits hexokinase, the first enzyme in glycolysis, by undergoing phosphorylation to form 2-DG-6-phosphate (2-DG6P). Unlike glucose-6-phosphate, 2-DG6P cannot be metabolized further, leading to ATP depletion and feedback inhibition of hexokinase. To validate this:

  • Perform in vitro assays measuring ATP levels (via luminescence) and lactate production (colorimetric assays) in cancer cell lines treated with 2-DG (0–10 mM).
  • Use western blotting to assess hexokinase II expression and compare phosphorylation rates of 2-DG vs. glucose via radiolabeled [³H]-2-DG .

Q. How should researchers prepare 2-DG stock solutions for in vitro and in vivo studies to ensure reproducibility?

  • Answer :

  • Solubility : 2-DG is soluble in PBS (10 mg/mL) and DMSO (20 mg/mL). For aqueous solutions, dissolve directly in PBS (pH 7.2) and filter-sterilize. Avoid long-term storage (>24 hrs) due to instability.
  • In vivo dosing : Prepare fresh solutions in saline for intraperitoneal (IP) or intravenous (IV) administration. A common regimen is 500 mg/kg/day in murine xenograft models .
  • Controls : Include untreated and glucose-deprived controls to distinguish 2-DG-specific effects from general glucose limitation .

Advanced Research Questions

Q. How can synthetic routes for 2-DG and its deuterated analogs (e.g., 2-deoxy-2-deutero-D-glucose) be optimized for isotopic labeling studies?

  • Answer : Deuterated 2-DG is synthesized via selective deuteration at the C-2 position. Key steps:

  • Route 1 : Protect glucose with benzyl groups, introduce deuterium using DBr/D₂O, and deprotect via hydrogenolysis .

  • Route 2 : Use Dess–Martin periodinane oxidation followed by NaBD₄ reduction .

  • Optimization : Monitor deuteration efficiency via ¹H/²H-NMR and adjust reaction time/temperature. Typical yields range from 60–85% .

    Synthetic Method Yield Isotopic Purity Reference
    Enzymatic synthesis75%95% deuterium
    Chemical deuteration (NaBD₄)82%98% deuterium

Q. How does hypoxia influence the cytotoxic efficacy of 2-DG, and how should experimental conditions be designed to model this?

  • Answer : Hypoxia enhances 2-DG cytotoxicity due to increased reliance on glycolysis. Design:

  • In vitro : Use hypoxia chambers (1% O₂) or chemical inducers (e.g., CoCl₂). Treat cells with 2-DG (2–5 mM) for 48–72 hrs and measure viability (MTT assay) .
  • In vivo : Combine 2-DG with hypoxia-activated prodrugs (e.g., Tirapazamine). Monitor tumor growth in xenografts using caliper measurements and PET imaging with [¹⁸F]-FDG .
    • Key Finding : Hypoxic tumors show 3–5× higher 2-DG sensitivity than normoxic cells .

Q. What methodologies resolve contradictions in 2-DG efficacy across different cancer cell lines?

  • Answer : Discrepancies arise from variations in glucose transporter (GLUT) expression, hexokinase isoforms, and metabolic flexibility. Strategies:

  • Step 1 : Profile GLUT1/3 and hexokinase II levels via qPCR/western blotting.
  • Step 2 : Perform metabolomics (LC-MS) to compare glycolytic flux and mitochondrial respiration in responsive vs. resistant lines.
  • Step 3 : Use CRISPR knockout models to validate targets (e.g., HK2 deletion reduces 2-DG efficacy by 70%) .

Q. How can 2-DG be combined with chemotherapeutics (e.g., doxorubicin) to enhance antitumor effects, and what are the mechanistic synergies?

  • Answer : 2-DG sensitizes cells to DNA-damaging agents by reducing ATP-dependent DNA repair. Protocol:

  • In vitro : Pre-treat cells with 2-DG (1 mM, 4 hrs) before adding doxorubicin (0.5 µM). Assess apoptosis (Annexin V/PI staining) and γH2AX foci (DNA damage marker).
  • In vivo : Co-administer 2-DG (500 mg/kg) and doxorubicin (5 mg/kg) weekly. Synergy is evidenced by 50% greater tumor regression vs. monotherapy .

Data Analysis and Technical Challenges

Q. What are best practices for analyzing [14C]-2-DG uptake in cerebral glucose utilization studies?

  • Answer : Adapted from the Sokoloff method :

Administer [¹⁴C]-2-DG intravenously and collect plasma samples over 45 mins.

Sacrifice the animal, freeze the brain in Freon XII, and section for autoradiography.

Quantify radioactivity in brain regions using densitometry and calculate glucose consumption via the operational equation:
CMRglc=CiKmKm+Ce1LCCMR_{glc} = \frac{C^*_i \cdot K^*_m}{K^*_m + C^*_e} \cdot \frac{1}{LC}

Where CiC^*_i = tissue [¹⁴C]-2-DG, KmK^*_m = phosphorylation rate, and LCLC = lumped constant.

Q. How do deuterated 2-DG analogs improve metabolic tracing in dynamic PET imaging?

  • Answer : Deuterated 2-DG slows metabolic exchange, enhancing signal stability. Protocol:

  • Synthesize [²H]-2-DG and validate via LC-MS.
  • Compare pharmacokinetics (AUC, t1/2t_{1/2}) with non-deuterated 2-DG in murine models.
  • Use kinetic modeling to quantify glucose uptake rates with reduced noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.